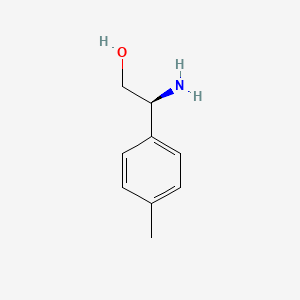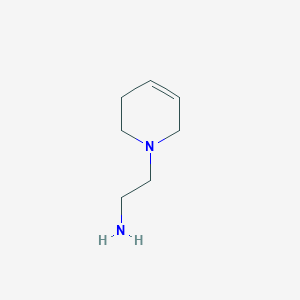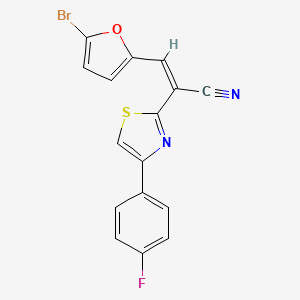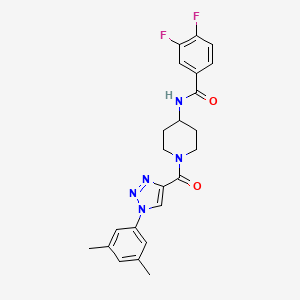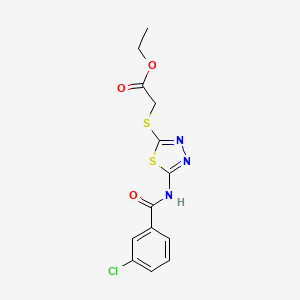![molecular formula C15H14Br2O3 B2469149 {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol CAS No. 1154247-36-5](/img/structure/B2469149.png)
{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” is a complex organic molecule. It contains a phenyl ring substituted with bromo, methoxy, and bromobenzyl groups1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” would likely involve multiple steps, including bromination, methoxylation, and the introduction of the bromobenzyl group2. However, specific synthetic routes for this compound are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” would be characterized by the presence of a phenyl ring substituted with bromo, methoxy, and bromobenzyl groups3. However, specific structural details such as bond lengths and angles are not readily available in the literature.
Chemical Reactions Analysis
The compound “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” could potentially undergo a variety of chemical reactions, including those typical of bromo, methoxy, and bromobenzyl groups4. However, specific reaction pathways and mechanisms for this compound are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” would be influenced by its molecular structure1. However, specific properties such as melting point, boiling point, and solubility are not readily available in the literature.Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Studies have found that bromophenols, similar in structure to {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol, exhibit antibacterial properties. For instance, compounds isolated from the marine alga Rhodomela confervoides, which include bromophenols, showed significant activity against various bacterial strains (Xu et al., 2003).
Antioxidant Activity
Research on bromophenols derived from the marine red alga Rhodomela confervoides indicated these compounds possess potent antioxidant activities, stronger than or comparable to certain standard antioxidants. This suggests potential applications in preventing oxidative deterioration in food products and other oxidative stress-related applications (Li et al., 2011).
Organic Chemistry and Synthesis
In organic chemistry, bromophenols similar to {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol are used in various synthetic reactions. For example, the reaction of cephem derivatives with bromine in methanol, which is related to the structure of {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol, led to the formation of unexpected compounds, indicating the potential for discovering new reactions or compounds (Balsamo et al., 1991).
Safety And Hazards
The safety and hazards associated with “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” are not readily available in the literature. However, related compounds are labeled with the GHS07 pictogram and carry the hazard statement H319, indicating that they can cause serious eye irritation1.
Zukünftige Richtungen
The compound “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” could potentially be used as a lead for the synthesis of more effective hybrids5. However, further research is needed to fully understand its properties and potential applications.
Eigenschaften
IUPAC Name |
[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-7,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQOUNZLGZFWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

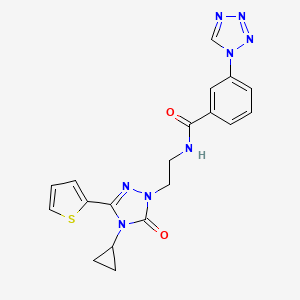
![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)
![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)
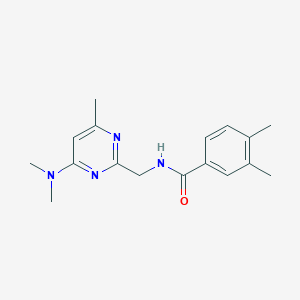
![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)
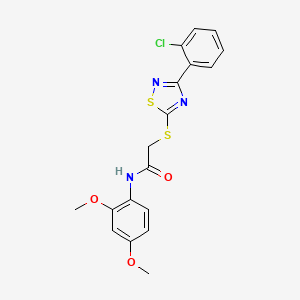
![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
